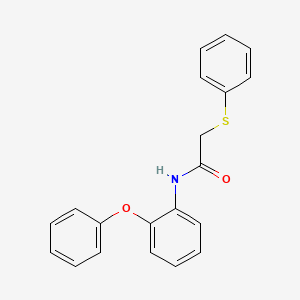

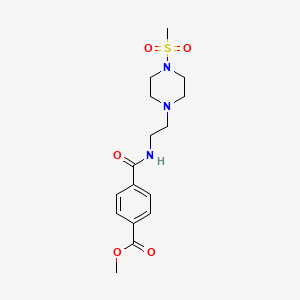

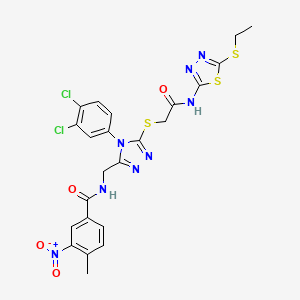

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPAA is a synthetic compound that belongs to the class of thioacetamides. It was first synthesized by researchers in China in 2010, and since then, it has been extensively studied for its potential therapeutic applications. PPAA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Evaluation for Therapeutic Applications

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide and its derivatives have been explored for various therapeutic applications, including their potential as anticancer, anti-inflammatory, and analgesic agents. Research on the synthesis and evaluation of these compounds has led to significant findings regarding their pharmacological activities. For instance, a study focused on the development of new chemical entities involving 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed promising anticancer, anti-inflammatory, and analgesic activities. The compounds containing 1-phenylethylamine as a basic moiety attached to substituted phenols demonstrated notable effects against breast cancer and neuroblastoma cell lines. Among these, a compound exhibited considerable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Another study on the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists highlighted their significance in treating obesity and non-insulin dependent diabetes. Certain derivatives showcased potent agonistic activity against the β3-adrenergic receptor, with functional selectivity over β1- and β2-adrenergic receptors. These compounds also exhibited significant hypoglycemic activity in rodent models of diabetes, underscoring their therapeutic potential (Maruyama et al., 2012).

Photocatalytic Degradation Studies

The photocatalytic degradation of pharmaceutical compounds, including those similar in structure to N-(2-phenoxyphenyl)-2-(phenylthio)acetamide, has been a subject of environmental research. Studies on the degradation of acetaminophen, a compound with a similar functional group, under UV and sunlight irradiation using TiO2 nanoparticles, have provided insights into the environmental impact and degradation pathways of such compounds. These studies not only shed light on the efficiency of photocatalytic degradation but also on the potential environmental hazards associated with the accumulation of pharmaceuticals in water bodies (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Metabolic Phenotyping and Toxicity Studies

Metabolic phenotyping has been applied to study the metabolism and toxicity of compounds like acetaminophen, which shares structural similarities with N-(2-phenoxyphenyl)-2-(phenylthio)acetamide. These studies offer valuable information on the metabolic pathways, potential hepatotoxicity, and the search for biomarkers associated with drug-induced liver injury. Through high-resolution analytical platforms, such as NMR spectroscopy and mass spectrometry, researchers have been able to explore the complex metabolic interactions and effects of pharmaceutical compounds on human health (Coen, 2015).

properties

IUPAC Name |

N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDQDXNZWZWOAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)

![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)

![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)